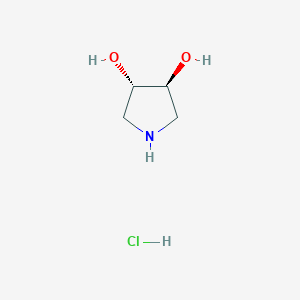

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride

Beschreibung

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is a stereochemically defined pyrrolidine derivative with hydroxyl groups at the 3S and 4S positions, stabilized as a hydrochloride salt. Its molecular formula is C₄H₁₀ClNO₂ (MW: 139.58), and it is commercially available under CAS No. 276862-76-1 . The compound is synthesized via a chemoenzymatic route starting from L-tartaric acid, involving condensation with benzylamine followed by reduction with NaBH₄–BF₃·Et₂O . It is stored at -20°C under argon to prevent degradation, indicating sensitivity to moisture and oxidation .

Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical research.

Eigenschaften

IUPAC Name |

(3S,4S)-pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWFRGDDJHKNB-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276862-76-1 | |

| Record name | (3S,4S)-pyrrolidine-3,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of pyrrolidin-3,4-dione using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-3,4-dione, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Building Block for Drug Synthesis : (3S,4S)-Pyrrolidine-3,4-diol hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its unique stereochemistry allows it to participate in reactions that yield biologically active compounds.

- Potential Therapeutic Uses : Research indicates its potential in developing treatments for metabolic disorders due to its ability to inhibit specific enzymes involved in metabolic pathways.

-

Biological Studies

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as purine nucleoside phosphorylase, which plays a role in nucleotide metabolism. This inhibition can have therapeutic implications for diseases related to purine metabolism.

- Interaction with Biomolecules : The dual hydroxyl groups enhance binding interactions with various biomolecules, allowing for the modulation of enzyme activities and influencing metabolic pathways.

-

Organic Synthesis

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its functional groups that can undergo oxidation and substitution reactions. This versatility makes it valuable in synthetic organic chemistry.

Case Study 1: Enzyme Inhibition Research

A study explored the effects of this compound on purine nucleoside phosphorylase. The results demonstrated that the compound effectively inhibited this enzyme, leading to decreased levels of free purine bases in vitro. This finding suggests potential applications in treating conditions like gout or certain cancers where purine metabolism is disrupted.

Case Study 2: Synthesis of Bioactive Compounds

In another research project, this compound was used as an intermediate to synthesize a series of novel anti-cancer agents. The synthesized compounds exhibited promising cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug discovery and development.

Wirkmechanismus

The mechanism of action of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares (3S,4S)-Pyrrolidine-3,4-diol hydrochloride with structurally related pyrrolidine derivatives:

Pharmacological and Industrial Relevance

- Bioactivity: The hydrochloride salt form of the target compound improves bioavailability compared to non-salt analogs like (3S,4S)-Pyrrolidine-3,4-diol (CAS 90481-32-6) .

- Cost and Availability : Priced at $500–$909 per gram , the target compound is more expensive than simpler derivatives (e.g., (R)-3-Hydroxypyrrolidine hydrochloride, CAS 90481-32-6) due to its stereochemical purity and specialized synthesis .

Biologische Aktivität

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 150.57 g/mol

- IUPAC Name : this compound

This compound is characterized by a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions, which are crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer effects. A notable study investigated the compound's impact on colon cancer cell lines (Caco-2 and HCT116). The findings revealed:

- Antiproliferative Activity : The compound showed concentration-dependent cytotoxic effects with IC values of 2.17 μmol/L for Caco-2 and 3.2 μmol/L for HCT116 cells .

| Cell Line | IC (MTT Assay) | IC (BrdU Assay) |

|---|---|---|

| Caco-2 | 2.17 μmol/L | 1.59 μmol/L |

| HCT116 | 3.2 μmol/L | 6.46 μmol/L |

- Mechanism of Action : The compound induced apoptosis through both extrinsic and intrinsic pathways. This was evidenced by:

Enzyme Inhibition

(3S,4S)-Pyrrolidine-3,4-diol derivatives have been studied for their ability to inhibit glycosidases, particularly GH1 β-glucosidases. Structural analyses indicated that these compounds bind competitively to the active site of the enzyme, demonstrating selectivity for certain isoforms .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrrolidine derivatives is vital for optimizing their biological activity. Key insights include:

- Hydroxyl Groups : The presence of hydroxyl groups at the 3 and 4 positions significantly enhances the compound's interaction with target enzymes and receptors.

- Substituent Effects : Variations in substituents on the pyrrolidine ring can lead to significant changes in biological activity. For instance, modifications that enhance hydrophilicity tend to improve solubility and bioavailability .

Case Studies

- Colon Cancer Study :

- Enzyme Inhibition Study :

Q & A

Q. What are the key synthetic routes for (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound is synthesized via multi-step strategies involving stereoselective reductions and protecting group manipulations. For example:

- Intermediate preparation : A dimesylate intermediate (IV) is generated by treating a precursor with Ms-Cl in pyridine, followed by NaN₃ substitution in hot DMF to yield a monoazido derivative (V). Subsequent hydrogenation (H₂/Pd/C) induces reductocyclization to form the chiral pyrrolidine core (VI). Final deprotection with HCl in methanol yields the target compound .

- Alternative approach : Hydrogenolysis of (3S,4S)-1-benzyl-pyrrolidine-3,4-diol using 10% Pd/C in anhydrous MeOH under H₂ gas removes the benzyl group, yielding the diol hydrochloride .

Key considerations : Temperature control during NaN₃ substitution and catalyst selection (Pd/C vs. other catalysts) critically influence regio- and stereoselectivity.

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

- Chiral HPLC or capillary electrophoresis : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives) to verify optical purity .

- X-ray crystallography : Resolves absolute configuration by analyzing crystal structures of intermediates or derivatives (e.g., benzyl-protected analogs) .

- NMR spectroscopy : Vicinal coupling constants (³JHH) between C3 and C4 protons provide insights into dihedral angles, corroborating cis-diol stereochemistry .

Q. What are the primary applications of this compound in biochemical research?

Methodological Answer:

- Glycosidase inhibition : Acts as an iminosugar analog, competitively inhibiting enzymes like α-mannosidase. Assay protocols involve measuring IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) in cell-free systems .

- DNA adduct synthesis : Site-specific incorporation into oligonucleotides via nucleophilic substitution (e.g., reacting with 6-chloropurine-containing DNA in DMSO/DIPEA at 37°C for 72 hours). Adducts are purified via reverse-phase HPLC and validated by ESI-MS .

Advanced Research Questions

Q. How do structural modifications of the pyrrolidine core affect glycosidase inhibition potency and selectivity?

Methodological Answer:

- Structure-activity relationship (SAR) studies :

- Experimental design : Synthesize analogs via regioselective protection/deprotection (e.g., tert-butyldimethylsilyl groups) and compare inhibitory activity using kinetic assays .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Key challenges :

- Process optimization : Switch from batch to flow chemistry for NaN₃ substitution to improve safety and reproducibility .

Q. How does the compound’s stereochemistry influence its interaction with biological targets in cancer models?

Methodological Answer:

- Mechanistic studies : Compare (3S,4S) vs. (3R,4R) diastereomers in cell proliferation assays (e.g., MTT assays on cancer cell lines). The (3S,4S) configuration shows higher affinity for glycosidases, inducing apoptosis via ER stress pathways .

- In vivo validation : Administer stereoisomers to xenograft models and quantify tumor growth inhibition via PET imaging or histopathology .

Q. What analytical methods are recommended for detecting and quantifying trace impurities in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.